molecular formula C14H14O4 B14258506 Ethyl 4-oxo-2-phenyl-3H-pyran-2-carboxylate CAS No. 238737-21-8

Ethyl 4-oxo-2-phenyl-3H-pyran-2-carboxylate

Cat. No.: B14258506
CAS No.: 238737-21-8
M. Wt: 246.26 g/mol
InChI Key: FDJJFDNWBLFVPV-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-2-phenyl-3H-pyran-2-carboxylate is a chemical compound belonging to the pyranone family. It is characterized by a pyran ring fused with a phenyl group and an ester functional group. This compound is of significant interest due to its diverse applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-2-phenyl-3H-pyran-2-carboxylate typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, ethers, thioesters.

Scientific Research Applications

Ethyl 4-oxo-2-phenyl-3H-pyran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its diverse biological activities.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-2-phenyl-3H-pyran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .

Comparison with Similar Compounds

  • Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate
  • Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate
  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Comparison: Ethyl 4-oxo-2-phenyl-3H-pyran-2-carboxylate is unique due to its specific structural features, such as the phenyl group attached to the pyran ring and the ester functional group. These features contribute to its distinct chemical reactivity and biological activities compared to similar compounds. For instance, the presence of the phenyl group can enhance its interaction with biological targets, making it a more potent compound in certain applications .

Properties

CAS No.

238737-21-8

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 4-oxo-2-phenyl-3H-pyran-2-carboxylate

InChI

InChI=1S/C14H14O4/c1-2-17-13(16)14(10-12(15)8-9-18-14)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3

InChI Key

FDJJFDNWBLFVPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(=O)C=CO1)C2=CC=CC=C2

Origin of Product

United States

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